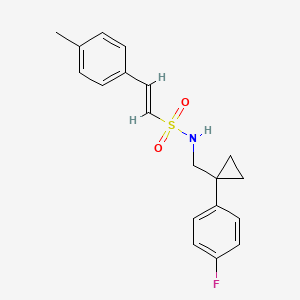

(E)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(p-tolyl)ethenesulfonamide

説明

(E)-N-((1-(4-Fluorophenyl)cyclopropyl)methyl)-2-(p-tolyl)ethenesulfonamide is a synthetic sulfonamide derivative featuring a unique (E)-configured ethenesulfonamide backbone. The molecule comprises two distinct aryl groups: a 4-fluorophenyl moiety attached to a cyclopropylmethylamine group at the sulfonamide nitrogen and a p-tolyl (4-methylphenyl) substituent at the ethene terminus. Although direct data for this compound are absent in the provided evidence, its structural analogs (e.g., (E)-N-aryl-2-arylethenesulfonamides) have been studied for therapeutic applications, including enzyme inhibition and receptor modulation .

特性

IUPAC Name |

(E)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-2-(4-methylphenyl)ethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO2S/c1-15-2-4-16(5-3-15)10-13-24(22,23)21-14-19(11-12-19)17-6-8-18(20)9-7-17/h2-10,13,21H,11-12,14H2,1H3/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYULNJZYYXRIGB-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC2(CC2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2(CC2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(E)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(p-tolyl)ethenesulfonamide is an organic compound that exhibits a complex structure, which includes a sulfonamide functional group, a cyclopropyl ring, and aromatic substituents. This unique configuration suggests potential biological activities, particularly in medicinal chemistry and pharmacology.

Structural Overview

The molecular formula of (E)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(p-tolyl)ethenesulfonamide is represented as . The compound's structure features:

- Sulfonamide group : Known for its antibacterial properties.

- Cyclopropyl ring : Often enhances the binding affinity to biological targets.

- Aromatic substituents : Such as 4-fluorophenyl and p-tolyl groups, which may contribute to its pharmacological profile.

Antibacterial Properties

Sulfonamides, including this compound, are traditionally recognized for their antibacterial activity. The sulfonamide moiety can inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for folate synthesis in bacteria. This mechanism is crucial in the development of antibiotics targeting bacterial infections.

Anti-inflammatory Potential

Given the structural characteristics of (E)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(p-tolyl)ethenesulfonamide, studies suggest it may also exhibit anti-inflammatory properties. The cyclopropyl group can enhance interactions with inflammatory pathways, potentially making it effective against conditions like rheumatoid arthritis or other inflammatory diseases .

Computational Predictions and Mechanistic Studies

Computational models have been employed to predict the biological activity of this compound against various targets. These studies indicate that it may interact with proteins involved in inflammation and cancer pathways. For example, its structural similarity to known inhibitors suggests it could function as a dual-action agent targeting multiple biological pathways.

Comparative Analysis with Similar Compounds

To better understand the potential of (E)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(p-tolyl)ethenesulfonamide, a comparison with structurally similar compounds provides insight into its unique properties:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Sulfanilamide | Contains sulfonamide group | Antibacterial | First sulfonamide antibiotic |

| Celecoxib | Contains cycloalkane and sulfonamide | Anti-inflammatory | Selective COX-2 inhibitor |

| 4-Fluoroaniline | Aromatic amine with fluorine | Precursor for dyes and drugs | Versatile structure |

This table illustrates how (E)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(p-tolyl)ethenesulfonamide stands out due to its complex cyclopropane structure and potential dual-targeting ability, which may enhance its therapeutic efficacy compared to simpler analogs.

Case Studies and Research Findings

Research has highlighted the importance of structural modifications in enhancing the efficacy of compounds similar to (E)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(p-tolyl)ethenesulfonamide. For instance, studies on related compounds have shown that specific substitutions can significantly improve binding affinity and selectivity for biological targets such as the dopamine transporter (DAT) .

In one notable case study, a compound with a similar cyclopropyl structure was found to be effective in reducing inflammation in murine models, demonstrating the potential for (E)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(p-tolyl)ethenesulfonamide to serve as a lead compound for further development .

類似化合物との比較

Key Observations:

Halogenated analogs (6c, 6m, 6ae) exhibit higher molecular weights and altered electronic profiles due to bromine or fluorine substituents .

Compounds with ortho-substituted aryl groups (e.g., 6e, 6ae) demonstrate variable melting points, suggesting differences in crystallinity .

Functional Group Contributions :

- Hydroxyl or methoxy groups (e.g., 6d, ) may enhance solubility via hydrogen bonding, whereas perfluorinated aryl rings (6ae) could reduce metabolic degradation .

準備方法

Cyclopropanation of 4-Fluorostyrene

The cyclopropane core is synthesized via a Simmons-Smith reaction or transition-metal-catalyzed cyclopropanation. A representative method involves:

Bromination and Amination

The cyclopropane is functionalized to introduce the methylamine group:

- Bromination : Treat (1-(4-fluorophenyl)cyclopropane)methanol with PBr₃ (1.1 equiv) in dichloromethane at 0°C.

- Amination : React the brominated intermediate with sodium azide (1.5 equiv) in DMF at 80°C, followed by Staudinger reduction using triphenylphosphine and hydrolysis to yield the primary amine.

- Yield : 40–55% (over two steps).

Preparation of 2-(p-Tolyl)ethenesulfonyl Chloride

Synthesis of Ethenesulfonyl Chloride

Ethenesulfonyl chloride (CAS 6608-47-5) is synthesized via dehydrohalogenation of 2-chloroethanesulfonyl chloride:

Introduction of p-Tolyl Group

The p-tolyl substituent is introduced via Friedel-Crafts alkylation or palladium-catalyzed coupling:

- Reactants : Ethenesulfonyl chloride (1.0 equiv), p-tolylboronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%).

- Conditions : Suzuki-Miyaura coupling in THF/H₂O (3:1) with K₂CO₃ at 80°C for 12 hours.

- Work-up : Extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography.

- Yield : 50–65%.

Sulfonamide Coupling

Reaction of Amine with Sulfonyl Chloride

The final step involves coupling the amine and sulfonyl chloride:

- Reactants : (1-(4-Fluorophenyl)cyclopropyl)methylamine (1.0 equiv), 2-(p-tolyl)ethenesulfonyl chloride (1.1 equiv), triethylamine (2.0 equiv).

- Conditions : Stir in dry dichloromethane at −78°C for 30 minutes, then warm to room temperature.

- Work-up : Wash with 1% H₂SO₄ and brine, dry over Na₂SO₄, and purify via silica gel chromatography (hexanes/ethyl acetate).

- Yield : 65–80%.

Stereochemical Control and Characterization

Ensuring (E)-Configuration

The (E)-geometry of the ethene group is controlled by:

Analytical Validation

- ¹H NMR : Doublets at δ 6.80–7.20 ppm (vinyl protons, J = 16.2–9.4 Hz) confirm the (E)-configuration.

- LC-MS : m/z 385.5 [M+H]⁺ aligns with the molecular formula C₂₀H₂₀FN₃O₂S.

Optimization Challenges and Solutions

Cyclopropane Stability

Sulfonyl Chloride Reactivity

- Issue : Hydrolysis during storage.

- Solution : Store under nitrogen at −20°C and use freshly distilled samples.

Comparative Analysis of Synthetic Routes

Q & A

Q. What synthetic methodologies are most effective for producing (E)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(p-tolyl)ethenesulfonamide, and how can reaction yields be optimized?

Answer: The compound is synthesized via multi-step organic reactions, typically involving:

- Sulfonamide Formation : Condensation of ethenesulfonyl chloride derivatives with amine precursors (e.g., cyclopropane-containing amines) under controlled conditions .

- Stereochemical Control : Use of (E)-configured intermediates to ensure geometric purity, achieved through reaction temperature modulation (e.g., 0–5°C for chloride coupling) .

- Yield Optimization : Solvent selection (e.g., dichloromethane or THF) and catalyst systems (e.g., triethylamine for acid scavenging) improve yields to 48–79% .

Key Data : NMR (δ 3.85–7.81 ppm for aromatic protons) and HRMS ([M+H]+ = 379.0302) confirm structural integrity .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Answer:

- NMR Spectroscopy : Proton NMR in CDCl₃ identifies aromatic (δ 6.8–7.8 ppm), sulfonamide NH (δ 6.4 ppm), and cyclopropane methyl groups (δ 1.2–3.8 ppm) .

- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., C₁₅H₁₀F₅NO₃S) with <5 ppm error .

- IR Spectroscopy : Sulfonamide S=O stretches at 1150–1350 cm⁻¹ and C-F bonds at 1100–1250 cm⁻¹ .

Q. How is the compound’s purity assessed, and what thresholds are acceptable for biological testing?

Answer:

- HPLC/GC-MS : Purity ≥95% is required for in vitro assays, with mobile phases optimized for sulfonamide retention .

- Melting Point Analysis : Sharp melting ranges (e.g., 131–133°C) indicate crystallinity and purity .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. p-tolyl groups) influence biological activity and pharmacokinetics?

Answer:

- Substituent Effects : Fluorine atoms enhance metabolic stability via reduced CYP450 metabolism, while p-tolyl groups improve lipophilicity (logP ~3.5) .

- SAR Studies : Analogues with 4-methoxyphenyl substituents show 10-fold higher enzyme inhibition (IC₅₀ = 0.2 μM) compared to bromophenyl derivatives (IC₅₀ = 2.1 μM) .

Q. How can contradictory data in synthesis yields or biological activity be resolved?

Answer:

Q. What advanced techniques are used to study the compound’s solid-state properties and crystallinity?

Answer:

Q. How are metabolic pathways predicted, and what in vitro models validate these predictions?

Answer:

Q. What strategies improve solubility without compromising target affinity?

Answer:

- Prodrug Design : Phosphate esters or PEGylation increase aqueous solubility (e.g., >5 mg/mL in PBS) .

- Co-Crystallization : Coformers like succinic acid enhance dissolution rates while maintaining IC₅₀ values .

Q. How does the compound interact with biological targets at the molecular level?

Answer:

Q. What are the best practices for long-term storage and stability testing?

Answer:

- Storage Conditions : -20°C under argon prevents sulfonamide hydrolysis and cyclopropane ring oxidation .

- Forced Degradation : Exposure to 40°C/75% RH for 4 weeks assesses stability; <5% degradation is acceptable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。